molecular formula C19H21ClO3 B13955596 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- CAS No. 61888-64-0

3-Biphenylacetic acid, 4'-chloro-5-pentoxy-

Cat. No.: B13955596
CAS No.: 61888-64-0
M. Wt: 332.8 g/mol
InChI Key: ZBVRSHIQQHJODM-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is a complex organic compound with the molecular formula C19H21ClO3. It contains a biphenyl core substituted with a carboxylic acid group, a chlorine atom, and a pentoxy group. This compound is known for its unique structural features, which include multiple aromatic rings and functional groups that contribute to its diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the carboxylic acid, chlorine, and pentoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various fields .

Properties

CAS No.

61888-64-0

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid

InChI

InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22)

InChI Key

ZBVRSHIQQHJODM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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